2,6-Dimethyl-4-Hydroxypyridine

Catalog No.
S750041
CAS No.
7516-31-6
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-Hydroxypyridine

CAS Number

7516-31-6

Product Name

2,6-Dimethyl-4-Hydroxypyridine

IUPAC Name

2,6-dimethyl-1H-pyridin-4-one

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

PRAFLUMTYHBEHE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(N1)C

Canonical SMILES

CC1=CC(=O)C=C(N1)C

2,6-Dimethyl-4-Hydroxypyridine is an organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol. It appears as off-white to pale yellow crystals and has a melting point of approximately 228-233 °C . This compound features a hydroxyl group (-OH) attached to the pyridine ring, specifically at the 4-position, along with two methyl groups at the 2 and 6 positions, which contribute to its unique chemical properties and reactivity.

  • Affecting protein function: Pyridine rings can bind to specific sites on proteins, altering their activity [].
  • Affecting receptor interactions: Pyridine-containing molecules can mimic or block natural signaling molecules in the body [].
. Notably, it can undergo nucleophilic substitutions and condensation reactions due to the presence of the hydroxyl group. For instance, reactions involving this compound can yield derivatives through alkylation or acylation processes . Additionally, it may react with electrophiles due to the electron-donating nature of the methyl groups, enhancing its reactivity in synthetic applications .

Research indicates that 2,6-Dimethyl-4-Hydroxypyridine exhibits biological activity that may include antioxidant properties and potential neuroprotective effects. It has been studied for its ability to scavenge free radicals and mitigate oxidative stress in biological systems. Furthermore, some studies suggest that it may have applications in treating neurodegenerative diseases due to its protective effects on neuronal cells .

The synthesis of 2,6-Dimethyl-4-Hydroxypyridine can be achieved through several methods:

  • Hydroxylation of Pyridine Derivatives: Starting from 2,6-dimethylpyridine, hydroxylation can be performed using various reagents such as boron trifluoride or hydrogen peroxide in acidic conditions.
  • Condensation Reactions: This compound can also be synthesized via condensation reactions involving appropriate carbonyl compounds and amines under acidic or basic conditions.
  • Reduction Reactions: Reduction of corresponding pyridine derivatives can yield 2,6-Dimethyl-4-Hydroxypyridine as well .

As Liquid Crystals ..." class="citation ml-xs inline" data-state="closed" href="https://www.tandfonline.com/doi/abs/10.1080/10587259808048433" rel="nofollow noopener" target="_blank"> .2-AminopyridineAmino group at position 2Exhibits different reactivity; used in dye synthesis .

The uniqueness of 2,6-Dimethyl-4-Hydroxypyridine lies in its specific combination of methyl and hydroxyl groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Interaction studies involving 2,6-Dimethyl-4-Hydroxypyridine have revealed its potential synergistic effects when combined with other compounds. For example, it may enhance the efficacy of certain antioxidants or exhibit improved protective effects when used alongside neuroprotective agents. These interactions are crucial for understanding its mechanisms of action and optimizing its applications in therapeutic contexts .

Several compounds share structural similarities with 2,6-Dimethyl-4-Hydroxypyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
2,6-DimethylpyridineMethyl groups at positions 2 and 6Lacks hydroxyl group; primarily used as a solvent and reagent .
4-HydroxypyridineHydroxyl group at position 4More polar; used in pharmaceuticals .
3-Methyl-4-HydroxypyridineMethyl group at position 3Different biological activity profile; less studied than 2,6-Dimethyl-4-Hydroxypyridine

The historical development of 2,6-dimethyl-4-hydroxypyridine traces its origins to the early investigations of pyridine derivatives and their tautomeric behavior. The compound was first identified and characterized as part of broader research into substituted pyridines, particularly those exhibiting hydroxyl functionality at the 4-position. Early studies focused on understanding the fundamental tautomeric equilibrium between the hydroxypyridine and pyridone forms, which became a cornerstone for comprehending the behavior of similar heterocyclic systems. The development of reliable synthesis methods for this compound paralleled advances in understanding pyridine chemistry, with initial preparations often involving multi-step synthetic routes from readily available pyridine precursors.

The crystallographic characterization of 2,6-dimethyl-4-hydroxypyridine represents a significant milestone in its historical development. Although the compound had been synthesized and studied for decades, the definitive crystal structure determination revealed crucial details about its preferred tautomeric form in the solid state. This crystallographic work, conducted using modern diffraction techniques, established that the compound crystallizes as 2,6-dimethyl-4-pyridone hemihydrate, confirming the dominance of the pyridone tautomer under solid-state conditions. These findings provided essential validation for theoretical predictions and enhanced understanding of hydrogen bonding patterns within the crystal lattice.

The evolution of synthesis methods for 2,6-dimethyl-4-hydroxypyridine reflects broader advances in organic chemistry methodologies. Traditional approaches relied heavily on chemical oxidation and reduction sequences, often involving harsh reagents and producing environmental concerns. Contemporary developments have introduced more sustainable approaches, including biocatalytic methods that utilize engineered microorganisms for selective oxidation reactions. These modern synthetic strategies represent a significant departure from earlier methodologies, emphasizing environmental compatibility and improved reaction efficiency.

Position in Pyridine Chemistry

2,6-Dimethyl-4-hydroxypyridine occupies a distinctive position within the broader landscape of pyridine chemistry, serving as a model compound for understanding tautomeric equilibria in nitrogen-containing heterocycles. The compound's relationship to the parent pyridine structure involves substitution at three positions: methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This substitution pattern creates unique electronic and steric environments that significantly influence the compound's chemical behavior compared to unsubstituted pyridine or other pyridine derivatives.

The tautomeric relationship between 2,6-dimethyl-4-hydroxypyridine and its corresponding pyridone form represents a fundamental aspect of its position in pyridine chemistry. Theoretical investigations have demonstrated that 4-pyridones generally favor the lactam (pyridone) form over the lactim (hydroxypyridine) form, with the equilibrium position influenced by substituent effects and environmental factors. In the case of 2,6-dimethyl-4-hydroxypyridine, the methyl substituents at positions 2 and 6 provide additional stabilization to the pyridone tautomer through steric and electronic effects, making this compound an excellent representative example of pyridone chemistry.

The compound's relationship to 2,6-lutidine, the corresponding dimethylpyridine without the 4-hydroxyl group, provides important insights into the effects of hydroxyl substitution on pyridine properties. While 2,6-lutidine exhibits typical pyridine basicity and nucleophilicity, the introduction of the 4-hydroxyl group in 2,6-dimethyl-4-hydroxypyridine fundamentally alters these properties through tautomerization to the pyridone form. This transformation results in dramatically different reactivity patterns, with the pyridone form exhibiting reduced basicity and altered hydrogen bonding capabilities compared to the parent lutidine structure.

Significance in Organic Synthesis

The significance of 2,6-dimethyl-4-hydroxypyridine in organic synthesis stems from its versatility as a synthetic intermediate and its unique reactivity profile. The compound serves as a crucial building block in pharmaceutical chemistry, particularly in the development of compounds requiring specific pyridone functionality. Its utility in medicinal chemistry applications derives from the biological activity associated with the pyridone scaffold, which appears in numerous bioactive molecules and pharmaceutical agents. The specific substitution pattern of 2,6-dimethyl-4-hydroxypyridine provides appropriate electronic properties for further functionalization while maintaining structural stability.

Modern synthetic applications of 2,6-dimethyl-4-hydroxypyridine have expanded to include its use in constructing complex molecular architectures. The compound's ability to participate in various coupling reactions and its compatibility with diverse reaction conditions make it valuable for synthesizing more elaborate structures. Recent research has explored its potential in constructing tethered bipyridine ligands and other sophisticated coordination compounds, where the pyridone functionality provides specific binding properties essential for the intended applications.

The development of improved synthesis methods for 2,6-dimethyl-4-hydroxypyridine has enhanced its accessibility for synthetic applications. Traditional chemical synthesis routes often involved multiple steps and harsh conditions, limiting the compound's practical utility. Contemporary approaches, including biocatalytic methods using engineered microorganisms, have provided more efficient and environmentally friendly access to this important intermediate. These advances have made 2,6-dimethyl-4-hydroxypyridine more readily available for research and development applications, expanding its potential uses in organic synthesis.

PropertyValueReference
Molecular FormulaCarbon-seven Hydrogen-nine Nitrogen-one Oxygen-one
Molecular Weight123.155 grams per mole
Chemical Abstracts Service Number13603-44-6
Melting Point230-232 degrees Celsius
Boiling Point351 degrees Celsius
Physical FormCrystalline powder
Purity (commercial)Greater than 98 percent

Research Scope and Current State of Knowledge

Current research on 2,6-dimethyl-4-hydroxypyridine encompasses several interconnected areas that reflect both fundamental scientific interest and practical applications. Theoretical investigations continue to explore the tautomeric equilibrium between hydroxypyridine and pyridone forms, with computational studies providing detailed insights into the energetic factors governing this equilibrium. These studies have revealed that the preference for the pyridone form results from multiple factors, including aromaticity considerations, orbital interactions, and Pauli repulsion effects. Advanced computational methods have enabled researchers to predict how various substituents and environmental conditions influence the tautomeric equilibrium position.

Crystallographic research has provided definitive structural information about 2,6-dimethyl-4-hydroxypyridine in the solid state. Recent crystal structure determinations have confirmed that the compound adopts the pyridone tautomeric form when crystallized, forming hydrogen-bonded networks that stabilize the crystal structure. The crystallographic data reveal specific details about bond lengths, angles, and intermolecular interactions that validate theoretical predictions and provide benchmarks for computational studies. These structural investigations have also explored the role of water molecules in crystal formation, with the compound crystallizing as a hemihydrate under specific conditions.

Synthetic methodology research has focused on developing more efficient and sustainable preparation methods for 2,6-dimethyl-4-hydroxypyridine. Biocatalytic approaches using engineered microorganisms represent a particularly promising area of development, with researchers achieving gram-scale synthesis using whole-cell biocatalysts. These biological systems offer advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. The optimization of these biocatalytic processes continues to be an active area of research, with efforts focused on improving yields, reducing reaction times, and scaling up production capabilities.

Research AreaCurrent FocusKey FindingsReference
Tautomeric StudiesComputational investigation of equilibrium factorsPyridone form favored due to aromaticity gain and Pauli repulsion relief
Crystal StructureSolid-state characterization and hydrogen bondingCompound crystallizes as pyridone hemihydrate with specific hydrogen bonding patterns
Biocatalytic SynthesisWhole-cell biotransformation developmentAchieved over 12 grams per liter titer with 0.8 grams per liter per hour space-time yield
Pharmaceutical ApplicationsIntermediate synthesis for drug developmentUsed in synthesis of disubstituted pyridinyl-aminohydantoins as selective inhibitors

Nuclear magnetic resonance spectroscopy provides unambiguous structural information for 2,6-Dimethyl-4-Hydroxypyridine, allowing differentiation between tautomeric forms and detailed assignment of all nuclear environments.

¹H Nuclear Magnetic Resonance Analysis of Methyl and Ring Protons

The ¹H Nuclear Magnetic Resonance spectrum of 2,6-Dimethyl-4-Hydroxypyridine reveals characteristic resonances that enable complete structural elucidation. In deuterated dimethyl sulfoxide solution, the aromatic ring protons appear as a sharp singlet at δ 7.57 parts per million, consistent with the symmetrical substitution pattern at the 2 and 6 positions [3]. This chemical shift value reflects the electron-withdrawing influence of the pyridine nitrogen and the hydroxyl substituent at the 4-position.

The methyl groups attached to carbons 2 and 6 of the pyridine ring exhibit a characteristic singlet at δ 2.25 parts per million in deuterated chloroform [4]. The singlet multiplicity confirms the absence of vicinal coupling, as expected for methyl groups directly attached to aromatic carbons. The chemical shift is typical for aromatic methyl substituents, showing slight deshielding compared to aliphatic methyl groups due to the aromatic ring current effects.

A distinctive feature of the ¹H Nuclear Magnetic Resonance spectrum is the hydroxyl proton resonance, which appears as a sharp singlet at δ 11.58 parts per million in deuterated dimethyl sulfoxide [3]. This significantly downfield chemical shift indicates strong intramolecular hydrogen bonding or tautomeric equilibrium effects. The hydroxyl proton chemical shift is highly solvent-dependent and exchanges rapidly with deuterated solvents, often leading to peak broadening or disappearance in protic deuterated media.

In tautomeric equilibrium studies, an additional broad signal may be observed around δ 12.0 parts per million, attributed to the NH proton of the pyridone tautomeric form [5]. The relative intensities of the hydroxyl and NH proton signals provide quantitative information about the tautomeric equilibrium position under specific solvent and temperature conditions.

Nuclear AssignmentChemical Shift (ppm)MultiplicityIntegrationSolvent
Aromatic ring protons7.57s2HDMSO-d₆
Methyl groups (C-2,6)2.25s6HCDCl₃
Hydroxyl proton11.58s1HDMSO-d₆
NH proton (tautomer)12.0br s1HCDCl₃

¹³C Nuclear Magnetic Resonance Spectral Assignments

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment of 2,6-Dimethyl-4-Hydroxypyridine. The aromatic carbon signals appear in the characteristic aromatic region between δ 100-170 parts per million, with specific assignments depending on the tautomeric form present.

The quaternary carbon bearing the hydroxyl group (C-4) exhibits a distinctive resonance at δ 101.4 parts per million in deuterated dimethyl sulfoxide [3]. This chemical shift is consistent with a carbon bearing an electronegative oxygen substituent in an aromatic environment. The exact position of this signal varies depending on the tautomeric equilibrium and hydrogen bonding interactions.

The methyl carbons attached to positions 2 and 6 resonate at δ 19.6 parts per million in deuterated chloroform [4], typical for aromatic methyl substituents. These carbons show slight shielding compared to aliphatic methyl groups due to the aromatic ring anisotropy effects.

In the carbonyl tautomeric form, a characteristic signal appears at δ 167.6 parts per million, attributed to the carbonyl carbon of the pyridone form [3]. This signal serves as a diagnostic marker for tautomeric equilibrium studies and provides quantitative information about the relative populations of hydroxyl and ketonic forms.

The remaining aromatic carbons (C-2, C-3, C-5, C-6) exhibit signals in the region δ 140-150 parts per million, with specific assignments requiring two-dimensional Nuclear Magnetic Resonance techniques or isotopic labeling for unambiguous determination [3].

Carbon AssignmentChemical Shift (ppm)Tautomeric FormSolvent
Carbonyl carbon (C=O)167.6PyridoneDMSO-d₆
Quaternary carbon (C-4)101.4HydroxylDMSO-d₆
Aromatic carbons140-150Both formsDMSO-d₆
Aromatic carbons116.9Both formsDMSO-d₆
Methyl carbons19.6Both formsCDCl₃

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations in 2,6-Dimethyl-4-Hydroxypyridine, particularly enabling differentiation between tautomeric forms through characteristic vibrational frequencies.

Hydroxyl/Carbonyl Vibrations

The hydroxyl stretching vibration represents one of the most diagnostic features in the infrared spectrum of 2,6-Dimethyl-4-Hydroxypyridine. The O-H stretching mode appears as a strong absorption at 3427 wavenumbers using potassium bromide pellet technique [5]. This frequency is characteristic of phenolic hydroxyl groups and may show variations depending on hydrogen bonding interactions and tautomeric equilibrium.

In tautomeric equilibrium studies, an additional absorption may be observed at 3144 wavenumbers, attributed to N-H stretching vibrations of the pyridone tautomeric form [5]. The relative intensities of these two absorptions provide qualitative information about the tautomeric equilibrium position in the solid state.

The carbonyl stretching vibration of the pyridone tautomer appears as a strong absorption at 1670 wavenumbers [5]. This frequency is characteristic of aromatic amide carbonyl groups and represents a key diagnostic feature for identifying the ketonic tautomeric form. In solution studies, particularly with related pyrone compounds, the carbonyl stretching frequency has been observed at 1639 wavenumbers, with variations depending on solvent interactions and Lewis acid coordination [6].

A higher-frequency absorption at 1678 wavenumbers has been assigned to ring vibrations in related 2,6-dimethyl-4-pyrone compounds [6]. This vibration shows sensitivity to molecular environment and coordination effects but exhibits smaller frequency shifts compared to carbonyl vibrations.

Frequency (cm⁻¹)AssignmentIntensityTechnique
3427O-H stretchingStrongKBr pellet
3144N-H stretching (tautomer)MediumKBr pellet
1670C=O stretching/N-H bendingStrongKBr pellet
1639C=O stretching (pyrone form)StrongSolution
1678Ring vibrationMediumSolution

Ring Vibrations

The aromatic ring vibrations of 2,6-Dimethyl-4-Hydroxypyridine appear in characteristic frequency regions that provide information about the electronic structure and substitution pattern. Carbon-carbon stretching vibrations appear at 1567 and 1418 wavenumbers [5], consistent with substituted pyridine derivatives and reflecting the aromatic character of the ring system.

Carbon-hydrogen in-plane bending vibrations are observed at 948 wavenumbers, while out-of-plane bending modes appear at 846 wavenumbers [5]. These frequencies are typical for substituted pyridines and provide confirmation of the aromatic substitution pattern.

The ring breathing mode, characteristic of six-membered aromatic rings, appears at 743 wavenumbers in the Raman spectrum [5]. This vibration is particularly useful for structural confirmation and shows sensitivity to ring substitution effects.

Additional ring deformation vibrations appear at 734 wavenumbers, providing further confirmation of the pyridine ring system [5]. These lower-frequency vibrations are valuable for complete vibrational assignment and structural characterization.

Carbon-oxygen and carbon-methyl stretching vibrations appear at 1242 and 1159 wavenumbers respectively [5], providing information about the substituent groups and their interaction with the aromatic ring system.

Frequency (cm⁻¹)AssignmentIntensityTechnique
1567C=C stretchingMediumKBr pellet
1418C=C stretchingMediumKBr pellet
1242C-OH stretchingMediumKBr pellet
1159C-CH₃ stretchingWeakKBr pellet
948C-H in-plane bendingMediumKBr pellet
846C-H out-of-plane bendingWeakKBr pellet
743Ring breathingWeakRaman
734Ring deformationMediumKBr pellet

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular composition and fragmentation behavior of 2,6-Dimethyl-4-Hydroxypyridine under electron ionization conditions. The fragmentation patterns offer insights into the molecular structure and stability of various ionic species.

The molecular ion peak appears at mass-to-charge ratio 123, corresponding to the intact molecular formula C₇H₉NO⁺- [7]. This peak typically exhibits moderate intensity in electron ionization mass spectrometry, with the molecular ion serving as the base peak for molecular weight confirmation.

The base peak in the fragmentation pattern commonly appears at mass-to-charge ratio 108, resulting from loss of a methyl radical (15 atomic mass units) from the molecular ion [7]. This fragmentation is characteristic of aromatic methyl compounds and represents a thermodynamically favorable process due to the stability of the resulting aromatic radical cation.

Additional significant fragmentation occurs at mass-to-charge ratio 95, corresponding to loss of carbon monoxide (28 atomic mass units) from the molecular ion [7]. This fragmentation pathway is particularly favored in hydroxyl-substituted aromatic compounds and provides evidence for the hydroxyl functionality.

A characteristic fragment appears at mass-to-charge ratio 84, representing loss of C₂H₃O (39 atomic mass units) from the molecular ion [7]. This fragmentation involves elimination of formaldehyde or related species and is common in methyl-substituted aromatic compounds bearing hydroxyl groups.

Lower mass fragments include ions at mass-to-charge ratios 69, 55, and 42, representing sequential fragmentations and rearrangement processes typical of aromatic nitrogen heterocycles [7]. These fragments provide additional structural confirmation and insight into the gas-phase ion chemistry of the compound.

m/zRelative Intensity (%)Ion AssignmentFragmentation Type
123100[M]⁺- (molecular ion)Molecular ion
10885[M-CH₃]⁺Methyl loss
9545[M-CO]⁺Carbonyl loss
8475[M-C₂H₃O]⁺Side chain elimination
6935[M-C₃H₆O]⁺Multiple losses
5525[C₄H₇]⁺Hydrocarbon fragment
4220[C₂H₂O]⁺-Small fragment

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 2,6-Dimethyl-4-Hydroxypyridine. The absorption spectrum reveals characteristic bands associated with π→π* and n→π* electronic transitions in the aromatic heterocyclic system.

The primary absorption maximum appears at 267 nanometers in dimethyl sulfoxide solution, corresponding to a π→π* electronic transition with high extinction coefficient . This transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring system and is characteristic of substituted pyridine derivatives.

A secondary absorption band is observed at 249 nanometers in methanol solution, attributed to an n→π* transition involving the nitrogen lone pair electrons. This transition typically exhibits medium extinction coefficient and shows sensitivity to solvent polarity and hydrogen bonding interactions.

In aqueous solution, an additional absorption appears at 295 nanometers, assigned to extended π→π* transitions involving the hydroxyl substituent and aromatic ring conjugation. This bathochromic shift compared to the primary band reflects the electron-donating character of the hydroxyl group and its participation in the aromatic π-system.

A weak absorption band at 320 nanometers in acetonitrile solution corresponds to forbidden n→π* transitions with extended conjugation. This transition exhibits low extinction coefficient but provides valuable information about the electronic structure and substituent effects in the molecule.

The ultraviolet-visible spectrum shows significant solvent dependence, reflecting the influence of hydrogen bonding, tautomeric equilibrium, and specific solvent-solute interactions on the electronic transitions and molecular conformation.

λmax (nm)AssignmentExtinction CoefficientSolvent
267π→π* transitionHighDMSO
249n→π* transitionMediumMethanol
295π→π* (conjugated)HighWater
320n→π* (extended)LowAcetonitrile

XLogP3

0.9

UNII

92JKJ9S198

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13603-44-6

Wikipedia

2,6-dimethyl-4-pyridinol

Dates

Last modified: 08-15-2023

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